molecular formula C17H18N6O2 B2561269 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1396783-07-5

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2561269
CAS No.: 1396783-07-5
M. Wt: 338.371
InChI Key: AHJMELIQXXITLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar triazole-fused heterocyclic compounds involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using various algorithms and refined by full-matrix least squares .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the cyclization of an N-acyl derivative in the presence of a dehydrating agent . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal system of a similar compound at 100 K is triclinic, with a space group P-1 .

Scientific Research Applications

Antibacterial Activity

The compound "6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one" and its structural analogues have been investigated for their potential antibacterial activities. Particularly, 1,2,3-triazole and 1,2,4-triazole hybrids have demonstrated promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds act as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, showcasing dual or multiple antibacterial mechanisms of action (Li & Zhang, 2021).

High Energy Density Material (HEDM)

The structural framework of the mentioned compound has relevance in the research of high-nitrogen-containing azine energetic materials, contributing to the development of high energy density materials (HEDMs). Such materials are explored for their potential applications in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The study of azine energetic compounds, including those related to triazole and pyrazine derivatives, has shown broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Synthesis of Heterocycles

The chemical characteristics of this compound also make it an important precursor in the synthesis of a wide range of heterocyclic compounds. Derivatives involving triazole scaffolds have been extensively studied for their diverse pharmacological activities, leading to the development of new drugs. This research encompasses the synthesis and biological evaluation of triazole derivatives as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents, among others. The compound's structure allows for several structural variations, offering a versatile scaffold for the development of novel therapeutics with varied biological activities (Ferreira et al., 2013).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.

Future Directions

The future directions for research on similar compounds often involve the design and synthesis of novel biologically relevant compounds . These compounds have shown potential in inhibiting the growth of various cell lines , suggesting their potential use in cancer treatment.

Properties

IUPAC Name

6-methyl-3-(4-phenylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-11-23-15(16(24)18-12)14(19-20-23)17(25)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJMELIQXXITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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